
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research. This compound is also known as DCDPU or DCPU and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mécanisme D'action
Further studies are needed to fully understand the mechanism of action of N,N'-Bis((4-chlorophenyl)phenylmethyl)urea.
3. Toxicity: Further studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate any potential adverse effects.
In conclusion, N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is a versatile compound that has been extensively studied for its potential applications in scientific research. This compound has shown potential in various fields, including cancer research, neuroprotection, and antimicrobial activity. While further research is needed to fully understand the mechanism of action and potential clinical applications of this compound, it represents a promising area of research for the future.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. High Purity: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is typically synthesized to a high degree of purity, which makes it ideal for use in lab experiments.
2. Versatile: This compound has been shown to have potential applications in various fields, which makes it a versatile compound for lab experiments.
Some of the limitations of this compound include:
1. Limited Solubility: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has limited solubility in water, which can make it challenging to use in certain lab experiments.
2. Potential Toxicity: This compound has been shown to have potential toxicity in some animal models, which can limit its use in certain lab experiments.
Orientations Futures
There are several future directions for research on N,N'-Bis((4-chlorophenyl)phenylmethyl)urea. Some of the key areas where further research is needed include:
1. Clinical Trials: Further studies are needed to investigate the potential clinical applications of this compound, particularly in the areas of cancer and neurodegenerative diseases.
2.
Méthodes De Synthèse
The synthesis of N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is typically carried out using a multi-step process. The starting materials for this synthesis are 4-chlorobenzylamine and 4-chlorobenzylisocyanate. These two compounds are reacted together to form the intermediate, N,N'-bis(4-chlorobenzyl)urea. This intermediate is then reacted with benzaldehyde to form the final product, N,N'-Bis((4-chlorophenyl)phenylmethyl)urea.
Applications De Recherche Scientifique
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has been extensively studied for its potential applications in scientific research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields. Some of the key areas where this compound has been investigated include:
1. Cancer Research: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has been shown to have potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
2. Neuroprotection: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has also been investigated for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration.
3. Antimicrobial Activity: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has also been shown to have potential antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi.
Propriétés
Numéro CAS |
160807-85-2 |
|---|---|
Nom du produit |
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea |
Formule moléculaire |
C27H22Cl2N2O |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
1,3-bis[(4-chlorophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Cl2N2O/c28-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)30-27(32)31-26(20-9-5-2-6-10-20)22-13-17-24(29)18-14-22/h1-18,25-26H,(H2,30,31,32) |
Clé InChI |
LJJHZYAKZRWTNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Synonymes |
1,3-bis[(4-chlorophenyl)-phenyl-methyl]urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





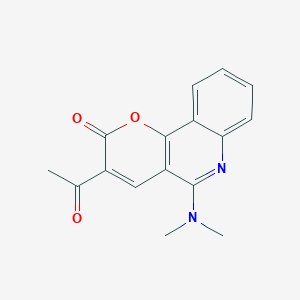


![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)
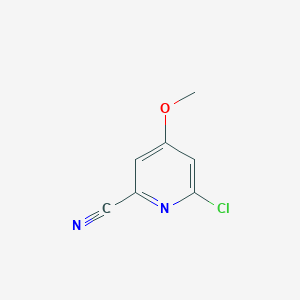
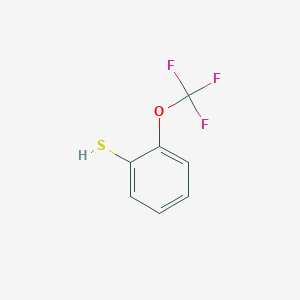
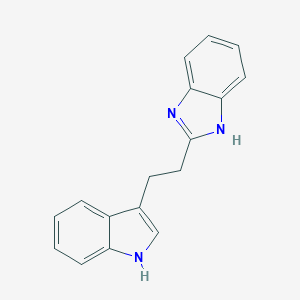

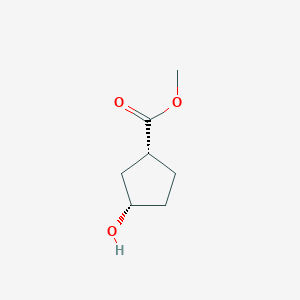
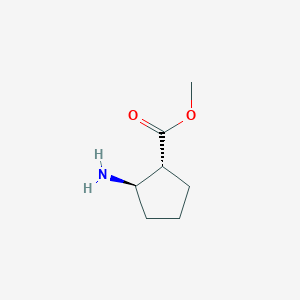

![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)